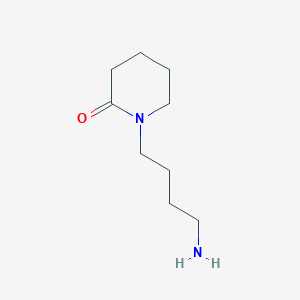
2-(Piperazin-1-ylmethyl)-1,3-Benzothiazol-dihydrochlorid
Übersicht
Beschreibung
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a benzothiazole ring system attached to a piperazine moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the context of treating neurological disorders and inflammation.
Industry: The compound's unique properties make it suitable for use in materials science and as a chemical intermediate in various industrial processes.
Wirkmechanismus
Target of Action
It is known that piperazine derivatives, a key structural component of this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter activity.
Biochemical Pathways
Given the known activities of piperazine derivatives, it is plausible that this compound may influence pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
It is known that the piperazine moiety can increase water solubility and oral bioavailability .
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that this compound may have potential effects on neurotransmission, possibly leading to antipsychotic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride typically involves the reaction of 1,3-benzothiazole with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where 1,3-benzothiazole is treated with piperazine in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Vergleich Mit ähnlichen Verbindungen
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-(Piperazin-1-ylmethyl)phenyl]methanol: This compound shares the piperazine moiety but has a different aromatic ring system.
2-(Piperazin-1-ylmethyl)quinoxaline hydrochloride: Another compound with a piperazine group, but with a quinoxaline ring instead of benzothiazole.
These compounds may have different biological activities and applications, highlighting the uniqueness of 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride.
Eigenschaften
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-benzothiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHMEMTMIYEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1519430.png)



![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)

![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)


![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide](/img/structure/B1519444.png)
![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)
